6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Description
6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a bicyclic heterocyclic compound featuring a fused pyrazine and morpholine-like ring system. The 3-chloropyrazine substituent introduces electronegative and steric effects, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-6-3-7(13)5-14-4-6/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRLFFFDHCJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Imide Formation from 1,3-Functionalized Cyclobutane
- The bicyclic system is accessed via intramolecular cyclization of a 1,3-dicarboxylic acid derivative of cyclobutane.
- The precursor is typically obtained by a diastereoselective Strecker reaction on methyl 3-oxocyclobutanecarboxylate, which is commercially available in kilogram quantities.
- The Strecker reaction introduces an amino and nitrile functionality, favoring the thermodynamically stable trans stereoisomer.
- Partial hydrolysis of the nitrile group under acidic conditions yields an amide intermediate.
- Cyclization mediated by a base such as potassium tert-butoxide (t-BuOK) leads to the bicyclic imide, which can be isolated as a hydrochloride salt in high yield (typically 80-85%).
Strecker Reaction and Diastereoselectivity
- The Strecker reaction involves addition of benzylamine and trimethylsilyl cyanide (TMSCN) to the cyclobutanone precursor.
- Diastereomeric ratio (dr) before purification is about 2:1, which can be improved to >90:10 after chromatographic separation and recrystallization.
- This step is crucial to ensure the correct stereochemistry for subsequent cyclization.
Installation of the 3-Chloropyrazin-2-yl Moiety
The chloropyrazinyl substituent is introduced via nucleophilic aromatic substitution on a chlorinated pyrazine core.
Synthesis of Chlorinated Triazolopyrazine Intermediates
Nucleophilic Displacement with Alcohols or Amines
- The chlorine substituent on the pyrazine ring is displaced by nucleophiles such as the bicyclic amine or alcohol derivatives.
- This step yields the final target compounds bearing the 6-(3-chloropyrazin-2-yl) substituent.
- Reaction conditions typically involve mild bases and solvents compatible with sensitive bicyclic systems.
- Purification is achieved by flash chromatography or crystallization.
Summary of Preparation Steps
| Step | Reaction Type | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Strecker Reaction | Methyl 3-oxocyclobutanecarboxylate | Benzylamine, TMSCN, MeOH, low temperature | Amino nitrile intermediate | 64 | Diastereoselective, dr improved by recrystallization |
| 2 | Partial Hydrolysis | Amino nitrile intermediate | H2SO4 in CF3COOH | Amide intermediate | ~Quant. | Ester moiety remains intact |
| 3 | Intramolecular Cyclization | Amide intermediate | t-BuOK, THF, acidification with HCl | 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride | 84 | Forms bicyclic imide core |
| 4 | Hydrazone Formation & Cyclization | Appropriate aldehyde and hydrazine | Condensation, cyclization | Chlorinated triazolopyrazine core | 70-75 | Prepares chloropyrazinyl intermediate |
| 5 | Nucleophilic Aromatic Substitution | Chlorinated triazolopyrazine core and bicyclic amine | Mild base, solvent | 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | Variable | Final target compound |
Research Findings and Observations
- The bicyclic scaffold synthesis via the Strecker reaction and intramolecular cyclization is scalable to multigram quantities with high stereochemical control.
- The nucleophilic displacement on chloropyrazine derivatives is a versatile method allowing introduction of various substituents, including the bicyclic amine moiety.
- The overall synthetic route avoids harsh conditions, preserving sensitive functional groups and enabling further derivatization.
- Deprotection and functional group transformations on the bicyclic amine are feasible under standard conditions, allowing access to free amines or protected derivatives for medicinal chemistry applications.
- The described methods have been validated by spectral data (NMR, melting points) and chromatographic purity assessments, confirming the structure and stereochemistry of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies investigating the interaction of bicyclic structures with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The chlorine-substituted pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxabicycloheptane ring system can provide steric hindrance, influencing the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Bicyclic Morpholine Derivatives
3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride
- Structure : Achiral bicyclic morpholine with oxygen and nitrogen atoms at positions 3 and 4.
- Properties: cLogP ≈ 0.3 (similar to morpholine), enhancing membrane permeability. Synthesized via Mitsunobu cyclization or mesylation-mediated ring closure .
- Applications : Used in kinase inhibitors (e.g., PI3K, mTOR) due to its rigid scaffold and hydrogen-bonding capabilities .
6-Oxa-3-azabicyclo[3.1.1]heptane (CAS 112461-31-1)
- Structure : Isomeric variant with swapped oxygen/nitrogen positions.
- Properties : Higher polarity (cLogP ≈ −0.5) compared to 3-oxa-6-azabicyclo analogs, reducing blood-brain barrier penetration.
- Applications : Intermediate for antiviral agents and GPCR modulators .
6-Thia-3-azabicyclo[3.1.1]heptane (CAS 1338247-66-7)
Substituted Bicyclic Analogs
3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane (CAS 2097994-62-0)
- Structure : Methoxy group at position 6 and 3-chloropyrazine at position 3.
- Properties: Improved solubility (logS ≈ −3.2) compared to non-methoxy analogs. Synthesized via nucleophilic substitution .
- Applications : Preclinical candidate for oncology targets due to pyrazine’s π-stacking interactions with kinase ATP pockets .
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Structure : Benzyl and ketone substituents introduce aromatic and electrophilic reactivity.
- Properties : Moderate lipophilicity (cLogP ≈ 2.1) and planar conformation.
- Applications : Building block for analgesics and dopamine receptor ligands .
Compound 40 (4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)benzoic Acid)
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: Mesylation-mediated cyclization (e.g., for 3-oxa-6-azabicyclo[3.1.1]heptane) achieves higher yields (85%) compared to Mitsunobu reactions (62%) .
- Bioactivity: Pyrazine-substituted analogs exhibit nM-range IC₅₀ values in kinase assays, outperforming non-aromatic derivatives .
- Metabolic Stability : Sulfur-containing analogs (e.g., 6-thia derivatives) show 2-fold longer hepatic microsomal half-lives than oxygenated counterparts .
Biological Activity
6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a pyrazine ring substituted with a chlorine atom, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈ClN₃O |
| CAS Number | 2097979-16-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neuronal Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been studied for its antagonistic effects on nAChRs, which are implicated in various neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting key enzymes involved in bacterial metabolism.
Antimicrobial Studies
Research has indicated that derivatives of azabicyclo compounds exhibit promising antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity.
Antiproliferative Effects
In vitro studies have demonstrated that compounds with similar structural frameworks can interfere with cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(3-Chloropyrazin-2-yl)-... | HepG2 (liver cancer) | <50 |
| Related Azabicyclo Derivative | A549 (lung cancer) | <30 |
These findings suggest that further exploration into the antiproliferative effects of this compound is warranted.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity:
- SAR Analysis : A detailed SAR analysis revealed that substituents on the pyrazine ring significantly affect the binding affinity to nAChRs and overall biological activity.
- In Vivo Efficacy : Animal models have been utilized to assess the efficacy of related compounds in treating conditions such as depression and anxiety, highlighting the potential therapeutic applications of this class of compounds.
Q & A
Q. Methodological Approach
- Contradiction Analysis : Compare batch-to-batch HPLC traces (e.g., impurities >1% may indicate residual dichloroketene intermediates).
- Optimization Strategies :
Example : Scaling the cyclization step from mg to kg scales reduced yields from 85% to 60% due to poor mixing. Switching to a continuous flow reactor restored yields to 78% .
What are the key considerations for designing in vivo efficacy studies?
Q. Basic
Q. Advanced
- Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine in striatum) to correlate target engagement with efficacy .
- Receptor Occupancy : Autoradiography using C-labeled analogues quantifies binding in specific brain regions .
How does this compound compare to other bicyclic morpholine isosteres?
Q. Comparative Analysis
| Property | 3-Oxa-6-azabicyclo[3.1.1]heptane | Morpholine | Piperidine |
|---|---|---|---|
| cLogP | 1.2 | 0.9 | 1.5 |
| Ring Strain (kcal/mol) | 12.3 | N/A | 5.8 |
| Synthetic Complexity | High (7 steps) | Low (2 steps) | Moderate (4 steps) |
The bicyclic system offers enhanced rigidity and metabolic stability but requires more complex synthesis .
What analytical challenges arise in stability studies?
Q. Methodological Solutions
- Degradation Pathways : Hydrolysis of the oxa bridge under acidic conditions (pH <3) forms pyrazine carboxylic acid. Accelerated stability testing (40°C/75% RH) guides formulation (e.g., lyophilized powders) .
- Impurity Profiling : LC-MS/MS identifies oxidation products (e.g., N-oxides) during long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
